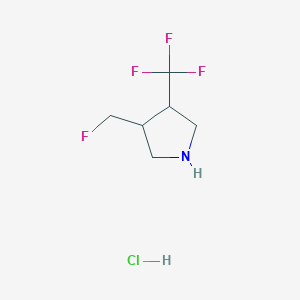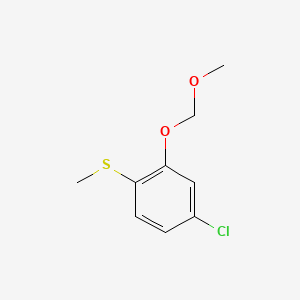
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the isoxazole ring, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-chlorobenzonitrile with isopropylmagnesium bromide to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid
- 3-(2-Chlorophenyl)-5-propylisoxazole-4-carboxylic acid
Uniqueness
3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, making it a compound of interest for further research and development.
特性
分子式 |
C13H12ClNO3 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)12-10(13(16)17)11(15-18-12)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,16,17) |
InChIキー |
OQGMJHXZBOMJNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)




![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)
![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)

